REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[CH:14]=O>C1(C)C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[CH:14]=[N:6][CH2:5][CH:4]([O:7][CH2:8][CH3:9])[O:3][CH2:1][CH3:2]
|
Name
|
|
Quantity
|
1852.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN)OCC
|
Name
|
|
Quantity
|
2453 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=C(C1)Cl
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
114 °C
|
Type
|
CUSTOM
|
Details
|
overhead stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean Stark trap, condenser, nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
The light yellow reaction
|
Type
|
TEMPERATURE
|
Details
|
is warmed to reflux
|
Type
|
DISTILLATION
|
Details
|
Solvent begins distilling at 88° C
|
Type
|
DISTILLATION
|
Details
|
A total of ˜650 mL distillate (˜240 mL of water) is collected
|
Type
|
TEMPERATURE
|
Details
|
NMR after 2 hr at reflux
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered into a carboy
|
Type
|
FILTRATION
|
Details
|
through fluted filter paper
|
Type
|
CUSTOM
|
Details
|
to remove a few particulates (
|
Type
|
CONCENTRATION
|
Details
|
The filtered solution is concentrated
|
Type
|
CUSTOM
|
Details
|
set at 45° C
|
Type
|
TEMPERATURE
|
Details
|
is increased to 70° C. with full vacuum
|
Type
|
WAIT
|
Details
|
held for ˜1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to remove any residual toluene
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=NCC(OCC)OCC)C=C(C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |